molecular formula C12H14FNO2 B2838289 Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate CAS No. 2166224-81-1

Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate

Cat. No. B2838289
CAS RN: 2166224-81-1
M. Wt: 223.247
InChI Key: GBWSFQSMXWNQKB-QWRGUYRKSA-N
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Description

Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound belongs to the class of pyrrolidine carboxylates, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate is not fully understood, but it is believed to involve modulation of the activity of ion channels and receptors in the nervous system. It has been shown to interact with the voltage-gated sodium channels and the GABA-A receptors, which are known to play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the reduction of inflammation. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.

Advantages and Limitations for Lab Experiments

Methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in aqueous solutions and the need for specialized equipment for its synthesis and purification may pose some limitations.

Future Directions

There are several future directions for research on methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate, including the development of new analogs with improved pharmacological properties, the investigation of its mechanism of action at the molecular level, and the exploration of its potential applications in other fields, such as neuroprotection and cancer therapy. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its potent analgesic, anti-inflammatory, and anticonvulsant activities make it a valuable candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate can be achieved through several methods, including the use of chiral catalysts and asymmetric synthesis. One of the most commonly used methods involves the reaction of (S)-proline with 4-fluorobenzaldehyde, followed by reduction of the resulting imine with sodium borohydride and esterification of the resulting alcohol with methyl chloroformate.

Scientific Research Applications

Methyl (Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities in animal models, making it a promising candidate for the development of new drugs for the treatment of pain, inflammation, and epilepsy.

properties

IUPAC Name

methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)11-7-6-10(14-11)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWSFQSMXWNQKB-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate

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